

Ecotoxicity of Prosulfocarb Sulfoxide in Aquatic Organisms: A Technical Guide

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Compound of Interest

Compound Name: Prosulfocarb sulfoxide

Cat. No.: B12437159

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Introduction

Prosulfocarb, a thiocarbamate herbicide, is used to control grassy weeds in various crops. In the environment, it can be transformed into its major metabolite, **prosulfocarb sulfoxide**. Understanding the ecotoxicity of this sulfoxide metabolite is crucial for assessing its environmental risk to aquatic ecosystems. This technical guide provides a comprehensive overview of the available data on the ecotoxicity of **prosulfocarb sulfoxide** in aquatic organisms, details of experimental protocols, and insights into its potential mechanism of action.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of **prosulfocarb sulfoxide** to various aquatic organisms. Data is primarily derived from regulatory assessments and publicly available databases.

Table 1: Acute Toxicity of **Prosulfocarb Sulfoxide** to Aquatic Organisms

Test Organism	Species	Duration	Endpoint	Value (mg/L)	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	96 hours	LC50	11.0	[1]
Invertebrate	Daphnia magna (Water Flea)	48 hours	EC50	4.1	[1]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test organisms.

Table 2: Chronic Toxicity of Prosulfocarb (Parent Compound) to Aquatic Organisms

Test Organism	Species	Duration	Endpoint	Value (mg/L)	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	21 days	NOEC	0.31	[1]
Invertebrate	Daphnia magna (Water Flea)	21 days	NOEC	0.045 - 0.047	[1]
Sediment Dweller	Chironomus riparius (Midge Larva)	28 days	NOEC	1.25	[1]

NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed. Note: Chronic toxicity data for **prosulfocarb sulfoxide** is not readily available in the public domain. The data for the parent compound is provided for context.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key types of experiments cited.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

1. Test Organism: Rainbow trout (*Oncorhynchus mykiss*), juvenile stage. 2. Test Substance Preparation: **Prosulfocarb sulfoxide** is dissolved in a suitable solvent (if necessary, due to low water solubility) and then diluted with test water to the desired nominal concentrations. A control group (without the test substance) and, if applicable, a solvent control group are also prepared. 3. Test Conditions:

- Test Chambers: Glass aquaria of suitable volume.
 - Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).
 - Temperature: Maintained at a constant, species-appropriate level (e.g., 12-15°C for rainbow trout).
 - Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.
 - Aeration: Gentle aeration is provided to maintain dissolved oxygen levels above 60% saturation.
 - Feeding: Fish are typically not fed during the 96-hour test.
4. Procedure:
- A group of fish (e.g., 10 individuals) is introduced into each test chamber containing a specific concentration of the test substance.
 - Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.
 - Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.
 - Concentrations of **prosulfocarb sulfoxide** in the test water are analytically verified at the beginning and end of the test.
5. Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour period.

1. Test Organism: *Daphnia magna*, neonates (less than 24 hours old). 2. Test Substance Preparation: Similar to the fish acute toxicity test, the test substance is dissolved and diluted in a defined test medium. 3. Test Conditions:

- Test Vessels: Glass beakers or tubes.
- Medium: A defined synthetic medium with known composition and pH.
- Temperature: Maintained at a constant $20 \pm 1^{\circ}\text{C}$.
- Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.
- Feeding: Daphnids are not fed during the test.
- 4. Procedure:
 - A group of daphnids (e.g., 20 individuals, divided into 4 replicates of 5) is exposed to each test concentration.
 - Immobilization (defined as the inability to swim after gentle agitation) is observed at 24 and 48 hours.
 - Water quality parameters are monitored.
 - Concentrations of the test substance are analytically verified.
- 5. Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.

1. Test Organism: A species of green algae, such as *Pseudokirchneriella subcapitata*. 2. Test Substance Preparation: The test substance is added to a nutrient-rich algal growth medium. 3. Test Conditions:

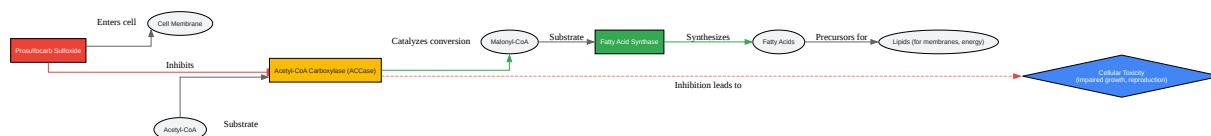
- Test Vessels: Glass flasks.
- Medium: A defined growth medium containing essential nutrients.
- Temperature: Maintained at a constant $21\text{--}24^{\circ}\text{C}$.
- Lighting: Continuous, uniform illumination.

- pH: The pH of the medium is monitored and should not vary significantly.
- 4. Procedure:
 - An exponentially growing algal culture is inoculated into the test flasks containing different concentrations of the test substance.
 - The flasks are incubated for 72 hours under constant light and temperature.
 - Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.
- 5. Data Analysis: The inhibition of growth is calculated relative to the control, and the EC50 (for growth rate or yield) is determined.

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action: Inhibition of Lipid Synthesis

Prosulfocarb is known to inhibit the synthesis of very-long-chain fatty acids in plants by targeting the enzyme acetyl-CoA carboxylase (ACCase). It is plausible that its sulfoxide metabolite retains this mode of action in aquatic organisms. The following diagram illustrates this putative signaling pathway.

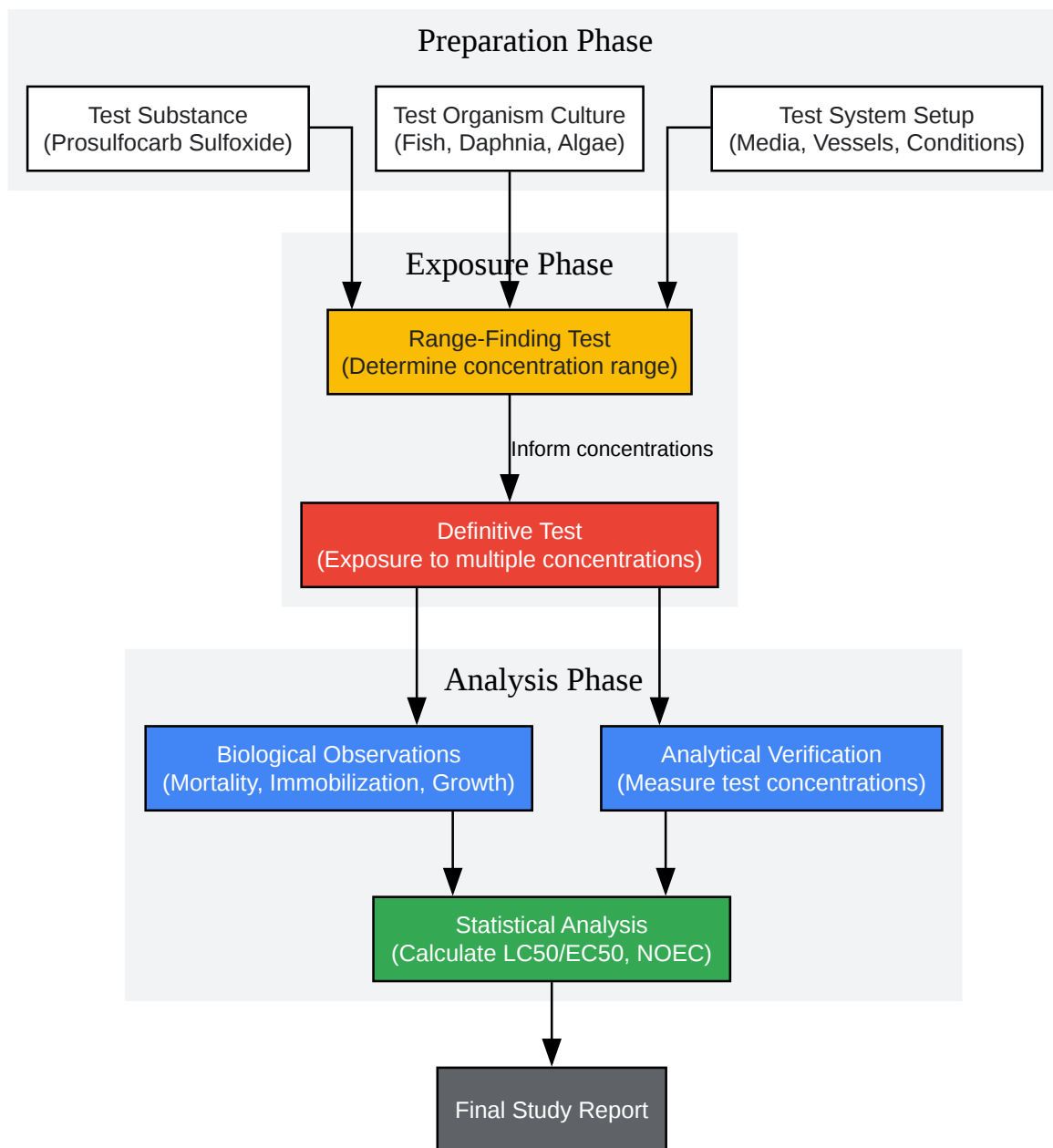


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Caption: Putative mechanism of **prosulfocarb sulfoxide** toxicity via inhibition of lipid synthesis.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram outlines the general workflow for conducting aquatic ecotoxicity studies according to OECD guidelines.



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Caption: General experimental workflow for aquatic ecotoxicity testing.

Conclusion

The available data indicates that **prosulfocarb sulfoxide** is moderately toxic to aquatic invertebrates and slightly toxic to fish on an acute basis. A significant data gap exists for the chronic toxicity of **prosulfocarb sulfoxide** to aquatic organisms, as well as its toxicity to algae and sediment-dwelling species. The presumed mode of action is the inhibition of lipid synthesis, a pathway crucial for cell membrane integrity and energy storage. Further research is warranted to fill the existing data gaps and to confirm the specific molecular targets and signaling pathways affected by **prosulfocarb sulfoxide** in a wider range of aquatic organisms. This will enable a more comprehensive and accurate environmental risk assessment.

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References

- 1. biotechnologiebt.it [biotechnologiebt.it]
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